

# N,N-dimethyl-2-(bromomethyl)-acrylamide chemical properties

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## Compound of Interest

Compound Name: *N,N*-dimethyl-2-(bromomethyl)-  
acrylamide

Cat. No.: B1279797

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An In-depth Technical Guide to **N,N-dimethyl-2-(bromomethyl)-acrylamide**

## Introduction

**N,N-dimethyl-2-(bromomethyl)-acrylamide** is a functionalized monomer with significant potential in polymer chemistry and drug development. Its structure incorporates a reactive bromomethyl group and a polymerizable acrylamide moiety, making it a versatile building block for the synthesis of advanced materials and targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental methodologies for researchers and scientists.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **N,N-dimethyl-2-(bromomethyl)-acrylamide** are summarized below. These computed properties provide essential information for its handling, characterization, and application in various chemical syntheses.

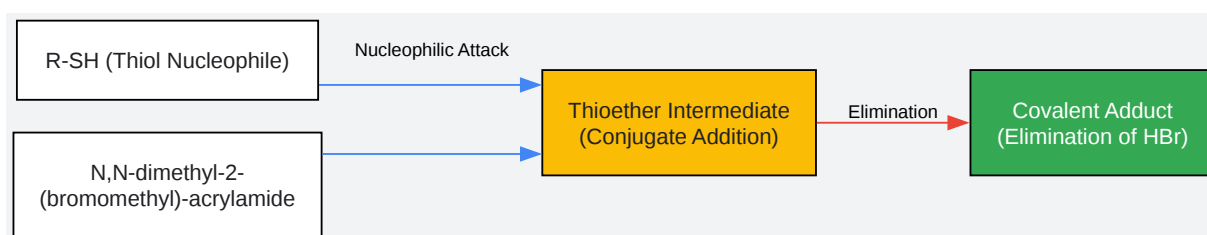
Property	Value	Source
IUPAC Name	2-(bromomethyl)-N,N-dimethylprop-2-enamide	PubChem
Molecular Formula	C <sub>6</sub> H <sub>10</sub> BrNO	PubChem
Molecular Weight	192.05 g/mol	PubChem
Monoisotopic Mass	190.99458 Da	PubChem
CAS Number	911011-46-6	PubChem
Canonical SMILES	CN(C)C(=O)C(=C)CBr	PubChem
InChI	InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3	PubChem
InChIKey	XUIWJKUHMHRTIU-UHFFFAOYSA-N	PubChem
XLogP3	0.9	PubChem
Topological Polar Surface Area	20.3 Å <sup>2</sup>	PubChem
Heavy Atom Count	9	PubChem
Formal Charge	0	PubChem
Complexity	131	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem

## Chemical Reactivity and Applications

**N,N-dimethyl-2-(bromomethyl)-acrylamide** is an  $\alpha$ -substituted methacrylamide, a class of compounds explored as electrophiles for targeted covalent inhibitors.<sup>[1]</sup> The reactivity of these compounds is tunable, and they can undergo a conjugate addition-elimination reaction with thiol nucleophiles, such as the cysteine residues in proteins.<sup>[1]</sup> This reactivity makes them

valuable for designing specific and potent therapeutic agents. The efficiency of a covalent inhibitor is dependent on both its initial reversible binding to the protein and the rate of the subsequent covalent bond formation.[1]

The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the acrylamide moiety can participate in polymerization reactions. This dual functionality allows for its use in creating functional polymers and hydrogels.



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Caption: Reaction pathway of **N,N-dimethyl-2-(bromomethyl)-acrylamide** with a thiol.

## Experimental Protocols

While a specific synthesis protocol for **N,N-dimethyl-2-(bromomethyl)-acrylamide** is not readily available in the provided search results, a general procedure can be inferred from the synthesis of similar compounds like N,N-Dimethyl-2-bromopropionamide.[2]

## Hypothetical Synthesis of N,N-dimethyl-2-(bromomethyl)-acrylamide

This protocol is a hypothetical adaptation based on standard organic synthesis techniques for similar molecules.

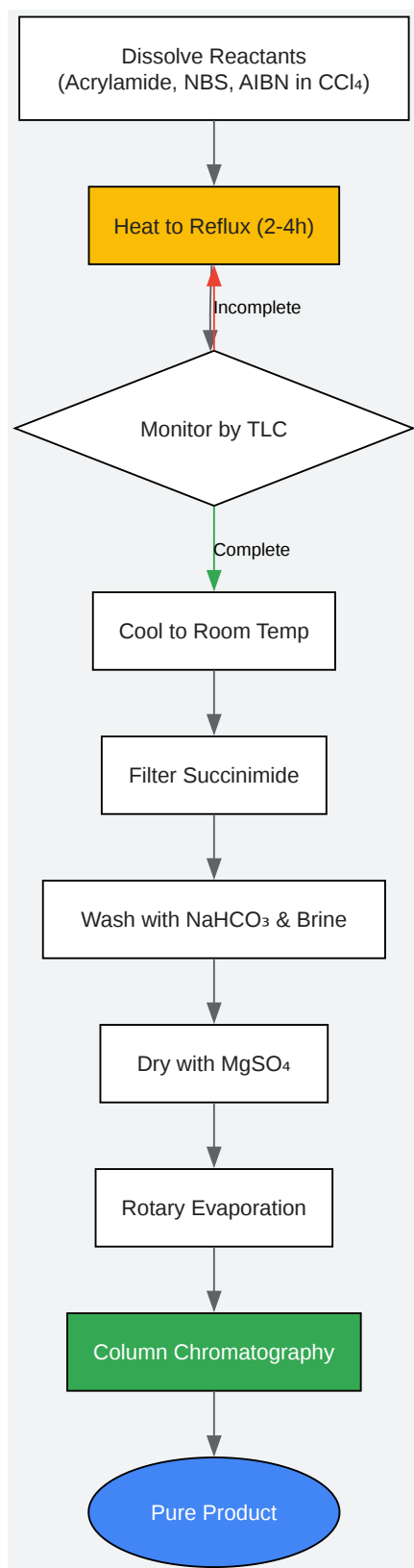
### 1. Materials and Equipment:

- N,N-dimethyl-2-methyl-acrylamide (starting material)
- N-Bromosuccinimide (NBS) (brominating agent)

- AIBN or Benzoyl Peroxide (radical initiator)
- Carbon tetrachloride ( $\text{CCl}_4$ ) or similar non-polar solvent
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel, rotary evaporator
- Column chromatography setup (silica gel)

## 2. Procedure:

- Dissolve N,N-dimethyl-2-methyl-acrylamide in  $\text{CCl}_4$  in a round-bottom flask.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
- Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield pure **N,N-dimethyl-2-(bromomethyl)-acrylamide**.



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Caption: Workflow for the hypothetical synthesis and purification of the title compound.

## Reactivity Assay with a Model Thiol (e.g., Glutathione)

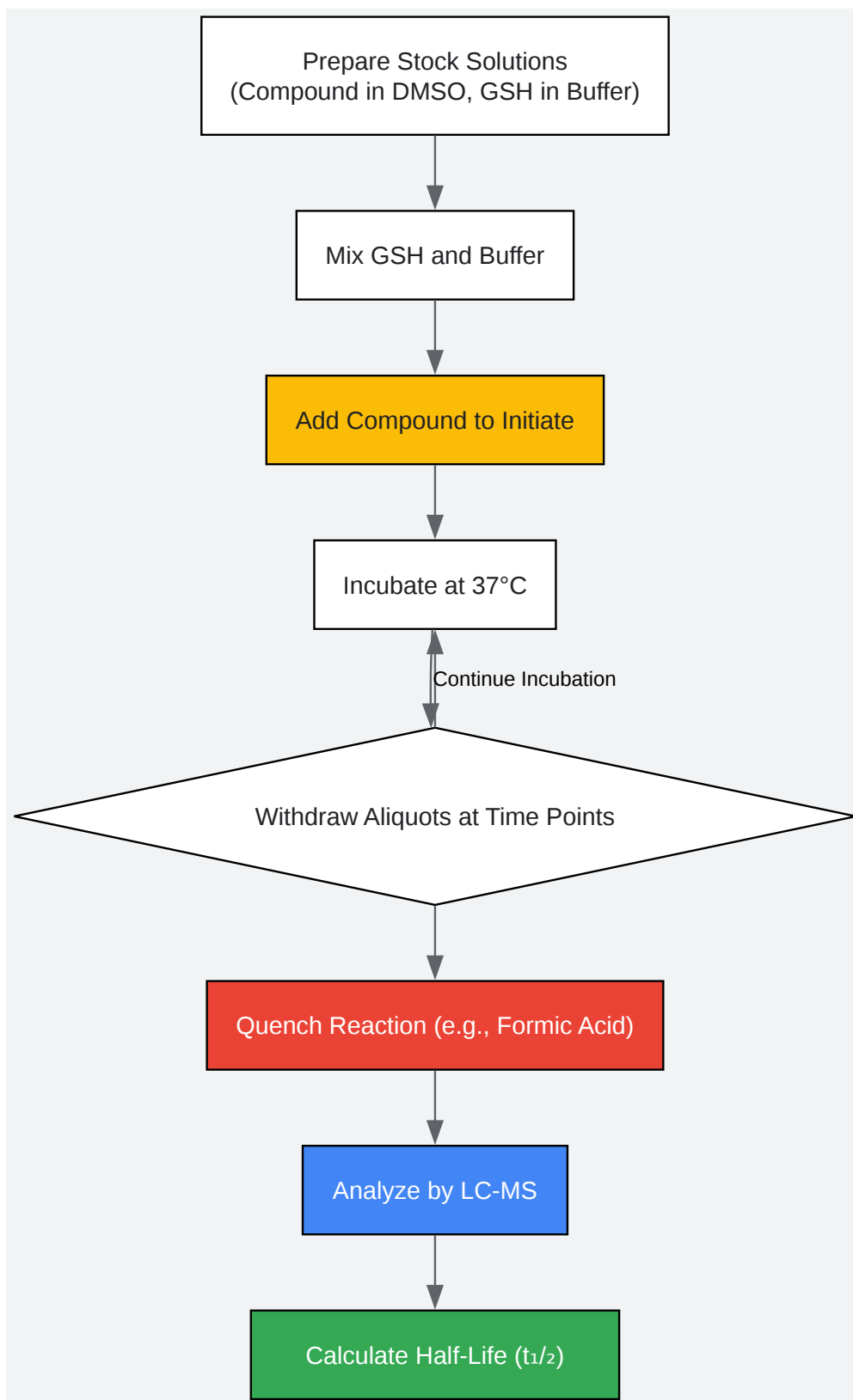
This protocol describes a general method to assess the reactivity of **N,N-dimethyl-2-(bromomethyl)-acrylamide** with a model thiol like reduced glutathione (GSH).[1]

### 1. Materials and Equipment:

- **N,N-dimethyl-2-(bromomethyl)-acrylamide**
- Reduced Glutathione (GSH)
- Phosphate buffer (pH 7.4)
- Acetonitrile or DMSO (for stock solutions)
- Liquid Chromatography-Mass Spectrometry (LC-MS) system

### 2. Procedure:

- Prepare a stock solution of **N,N-dimethyl-2-(bromomethyl)-acrylamide** in DMSO.
- Prepare a stock solution of GSH in phosphate buffer (pH 7.4).
- In a reaction vial, combine the phosphate buffer and the GSH stock solution.
- Initiate the reaction by adding the **N,N-dimethyl-2-(bromomethyl)-acrylamide** stock solution to the GSH mixture. The final concentration of the thiol should be in excess.
- Incubate the reaction mixture at a constant temperature (e.g., 37°C).
- At various time points, withdraw aliquots of the reaction mixture.
- Quench the reaction in the aliquots (e.g., by adding formic acid).
- Analyze the quenched samples by LC-MS to monitor the consumption of the starting material and the formation of the covalent adduct.
- Calculate the reaction half-life ( $t_{1/2}$ ) from the kinetic data.



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Caption: Experimental workflow for assessing thiol reactivity via LC-MS.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **N,N-dimethyl-2-(bromomethyl)-acrylamide** is not available, safety precautions can be inferred from the data for the parent compound, N,N-dimethylacrylamide. N,N-dimethylacrylamide is toxic if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[3][4] It is suspected of damaging fertility and may cause genetic defects and cancer.[3] Therefore, **N,N-dimethyl-2-(bromomethyl)-acrylamide**, being a brominated and more reactive derivative, should be handled with extreme caution.

- Engineering Controls: Use only under a chemical fume hood.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
- Handling: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, or clothing. Wash thoroughly after handling.[3][4]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] It may be sensitive to light, heat, and air.[3] Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[3]

## Conclusion

**N,N-dimethyl-2-(bromomethyl)-acrylamide** is a highly functionalized monomer with significant potential in materials science and medicinal chemistry. Its dual reactivity allows for its use as both a polymerizable unit and a covalent modifier. The information and protocols provided in this guide offer a foundational understanding for researchers looking to explore the applications of this versatile compound. Due to its presumed high reactivity and toxicity, strict adherence to safety protocols is essential during its handling and use.

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